molecular formula C9H12BrNO3S B8454183 5-Bromo-N-(2-hydroxy-ethyl)-2-methyl-benzenesulfonamide

5-Bromo-N-(2-hydroxy-ethyl)-2-methyl-benzenesulfonamide

Cat. No. B8454183
M. Wt: 294.17 g/mol
InChI Key: MRTFIFCUBIZIRA-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Prepared by general procedure III from 5-Bromo-2-methyl-benzenesulfonyl chloride (1.6 g, 6 mmol, synthesized according to J. Am. Chem. Soc., 1940, 62, 511-514) and ethanolamine (1.0 mL, 17 mmol) to give the title compound (1.02 g, 58%) as a pale-yellow solid. MS (ISP) 294.1[(M+H)+], 296.2[(M+2+H)+].
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Yield
58%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8](Cl)(=[O:10])=[O:9])[CH:7]=1.[CH2:13]([CH2:15][NH2:16])[OH:14]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([S:8]([NH:16][CH2:15][CH2:13][OH:14])(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)Cl)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)S(=O)(=O)NCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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